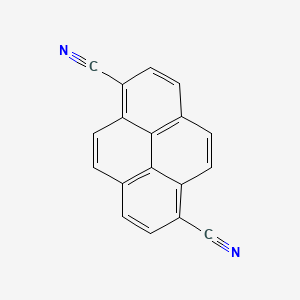

Pyrene-1,6-dicarbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

27973-30-4 |

|---|---|

Molecular Formula |

C18H8N2 |

Molecular Weight |

252.3 g/mol |

IUPAC Name |

pyrene-1,6-dicarbonitrile |

InChI |

InChI=1S/C18H8N2/c19-9-13-3-1-11-5-7-16-14(10-20)4-2-12-6-8-15(13)17(11)18(12)16/h1-8H |

InChI Key |

SPRPKGVDKIILTH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=CC3=C4C2=C1C=CC4=C(C=C3)C#N)C#N |

Origin of Product |

United States |

Foundational & Exploratory

physical and chemical properties of Pyrene-1,6-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrene-1,6-dicarbonitrile is a derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its unique photophysical and electronic properties. The introduction of nitrile functional groups at the 1 and 6 positions of the pyrene core is expected to significantly influence its electronic structure, reactivity, and potential applications. This guide provides a comprehensive overview of the known and inferred physical and chemical properties of this compound, a proposed synthetic protocol, and a discussion of its potential applications in research and development.

While specific experimental data for this compound is limited in publicly available literature, this document consolidates information from studies on closely related pyrene derivatives to provide a foundational understanding for researchers.

Physical and Chemical Properties

Quantitative data for this compound is not extensively reported. The following tables summarize the basic molecular information and expected properties based on the pyrene scaffold and related nitrile-substituted aromatic compounds.

Table 1: General Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | IUPAC Nomenclature |

| CAS Number | 27973-30-4 | [1][2] |

| Molecular Formula | C₁₈H₈N₂ | Calculated |

| Molecular Weight | 252.27 g/mol | Calculated |

| Appearance | Expected to be a solid | Inferred from similar compounds |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

Table 2: Solubility Profile (Qualitative and Inferred)

| Solvent | Expected Solubility | Rationale |

| Water | Insoluble | Based on the hydrophobic nature of the pyrene core[3]. |

| Non-polar organic solvents (e.g., hexane, toluene) | Low to moderate | Pyrene itself is soluble in these solvents[3]. |

| Polar aprotic solvents (e.g., DMSO, DMF, THF) | Moderate to good | The nitrile groups increase polarity, likely enhancing solubility in these solvents. |

| Polar protic solvents (e.g., ethanol, methanol) | Low | Pyrene has limited solubility in alcohols[3]. |

Table 3: Spectroscopic Properties (Expected)

| Technique | Expected Characteristics |

| UV-Vis Absorption | Strong absorption bands in the UV region (typically around 300-400 nm), characteristic of the pyrene chromophore. The nitrile groups may cause a slight shift in the absorption maxima[4][5]. |

| Fluorescence Emission | Expected to be a fluorescent compound, with emission in the blue to green region of the visible spectrum. The emission wavelength and quantum yield will be solvent-dependent[6][7]. |

| Infrared (IR) Spectroscopy | A characteristic sharp peak for the C≡N stretching vibration is expected around 2220-2240 cm⁻¹[8]. |

| ¹H NMR Spectroscopy | A complex pattern of signals in the aromatic region (typically δ 7.5-9.0 ppm), consistent with the substituted pyrene ring system. |

| ¹³C NMR Spectroscopy | Signals for the aromatic carbons and a characteristic signal for the nitrile carbon (around δ 110-120 ppm). |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₁₈H₈N₂. |

Synthesis and Experimental Protocols

A plausible synthetic route to this compound is via the cyanation of 1,6-dibromopyrene. This method is a common and effective way to introduce nitrile groups onto aromatic rings.

Proposed Synthesis Workflow

Detailed Experimental Protocol: Synthesis of this compound from 1,6-Dibromopyrene

This protocol is based on established methods for the cyanation of aryl halides.

Materials:

-

1,6-Dibromopyrene

-

Copper(I) cyanide (CuCN)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene, anhydrous

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), aqueous solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Nitrogen gas (N₂)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1,6-dibromopyrene (1 equivalent) and copper(I) cyanide (2.2 equivalents).

-

Solvent Addition: Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) to the flask. The amount of solvent should be sufficient to dissolve the reactants upon heating.

-

Reaction: Heat the reaction mixture to reflux (typically around 150-160 °C) and maintain it under a nitrogen atmosphere with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (typically after 24-48 hours), cool the mixture to room temperature.

-

Quenching: Carefully pour the reaction mixture into an aqueous solution of hydrochloric acid. This will protonate any remaining cyanide and dissolve the copper salts.

-

Extraction: Extract the aqueous mixture with an organic solvent such as toluene or dichloromethane.

-

Washing: Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain pure this compound.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Reactivity and Potential Applications

The chemical behavior of this compound is dictated by the pyrene core and the two nitrile functional groups.

Reactivity:

-

Pyrene Core: The pyrene ring system is susceptible to electrophilic substitution, although the electron-withdrawing nature of the nitrile groups will deactivate the ring towards such reactions. The remaining unsubstituted positions could potentially undergo further functionalization under specific conditions.

-

Nitrile Groups: The nitrile groups can undergo a variety of chemical transformations. They can be hydrolyzed to carboxylic acids (Pyrene-1,6-dicarboxylic acid), reduced to amines, or participate in cycloaddition reactions.

Potential Applications:

-

Organic Electronics: The electron-withdrawing nature of the nitrile groups can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the pyrene system, making this compound a potential n-type semiconductor for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs)[9]. The planar structure of the pyrene core also facilitates π-π stacking, which is crucial for charge transport in organic electronic devices.

-

Fluorescent Probes: Pyrene and its derivatives are well-known for their fluorescent properties, which are often sensitive to the local environment[8]. This compound is expected to be fluorescent and could be explored as a probe for detecting various analytes or for studying molecular interactions.

-

Drug Development: The nitrile group is a common functional group in many pharmaceutical compounds. This compound could serve as a scaffold for the synthesis of novel bioactive molecules. The pyrene core itself has been investigated for its interactions with biological systems[10].

Safety Information

Specific toxicity data for this compound is not available. However, as an aromatic nitrile, it should be handled with care in a well-ventilated fume hood. General safety precautions for handling similar compounds include:

-

Personal Protective Equipment (PPE): Wear appropriate safety glasses, gloves, and a lab coat.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin Contact: Avoid contact with skin. In case of contact, wash immediately with soap and water.

-

Fire Hazards: Aromatic compounds can be flammable. Store away from ignition sources.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier once the compound is acquired[7][11][12].

Conclusion

This compound is a promising but understudied derivative of pyrene. Its predicted electronic and photophysical properties suggest potential applications in materials science and medicinal chemistry. This guide provides a starting point for researchers interested in exploring the synthesis and properties of this compound. Further experimental investigation is necessary to fully elucidate its characteristics and unlock its potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Multiphoton Spectral Analysis of Benzo[a]pyrene Uptake and Metabolism in a Rat Liver Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. cram3ra.unict.it [cram3ra.unict.it]

- 5. Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.be [fishersci.be]

- 8. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.as.uky.edu [chem.as.uky.edu]

- 10. Identification of a Novel Metabolite in the Degradation of Pyrene by Mycobacterium sp. Strain AP1: Actions of the Isolate on Two- and Three-Ring Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.chemservice.com [cdn.chemservice.com]

- 12. fishersci.com [fishersci.com]

Spectroscopic and Synthetic Profile of Pyrene-1,6-dicarbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for Pyrene-1,6-dicarbonitrile. Due to the limited availability of direct experimental data for this specific molecule, this guide combines established knowledge of pyrene chemistry and spectroscopic principles to offer a comprehensive theoretical profile. The information herein is intended to support researchers in the synthesis, identification, and application of this and related pyrene-based compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the known spectral properties of the pyrene core and the characteristic signals of nitrile functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | 8.0 - 9.0 | The aromatic protons of the pyrene core are expected to resonate in this region. The exact shifts and coupling constants will be influenced by the symmetrical dinitrile substitution. Protons closer to the electron-withdrawing nitrile groups are expected to be deshielded and appear at a higher chemical shift. |

| ¹³C NMR | 110 - 140 | Aromatic carbons will appear in this range. Quaternary carbons, including those attached to the nitrile groups, will have distinct shifts. The nitrile carbons themselves are expected to appear in the 115-120 ppm range. |

Note: Predicted shifts are relative to a standard reference (e.g., TMS) and would be measured in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Infrared (IR) Spectroscopy

Table 2: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |

| C≡N (Nitrile) | 2220 - 2240 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C=C (Aromatic) | 1400 - 1600 | In-ring stretching |

| C-H (Aromatic) | 675 - 900 | Out-of-plane bending ("oop") |

Note: The IR spectrum is expected to be dominated by the strong, sharp absorption of the nitrile group.

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

| Analysis | Predicted Value | Notes |

| Molecular Formula | C₁₈H₈N₂ | |

| Molecular Weight | 252.27 g/mol | |

| [M]⁺ (Molecular Ion) | m/z 252 | In electron ionization (EI) mass spectrometry, a prominent molecular ion peak is expected. |

Proposed Synthesis and Experimental Protocols

A viable synthetic route to this compound involves a two-step process starting from pyrene: the bromination to form 1,6-dibromopyrene, followed by a cyanation reaction.

Synthesis of 1,6-Dibromopyrene

The synthesis of 1,6-dibromopyrene can be achieved through the direct bromination of pyrene.[1]

Protocol:

-

Dissolve pyrene in a suitable organic solvent (e.g., carbon tetrachloride).

-

Slowly add a solution of bromine in the same solvent to the pyrene solution at room temperature under an inert atmosphere (e.g., nitrogen).

-

Stir the reaction mixture for an extended period (e.g., 48 hours).

-

Collect the resulting precipitate by filtration.

-

Wash the solid with a suitable solvent (e.g., methanol) to remove impurities.

-

Recrystallize the crude product from a high-boiling solvent (e.g., toluene) to yield purified 1,6-dibromopyrene.

Cyanation of 1,6-Dibromopyrene

The conversion of 1,6-dibromopyrene to this compound can be accomplished via a nucleophilic substitution reaction, such as a palladium-catalyzed cyanation.

Protocol (General for Aryl Bromides):

-

In a reaction vessel, combine 1,6-dibromopyrene, a cyanide source (e.g., zinc cyanide, Zn(CN)₂), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄), and a suitable solvent (e.g., DMF).

-

Degas the mixture and place it under an inert atmosphere.

-

Heat the reaction mixture to reflux and monitor the reaction progress using a suitable technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with an appropriate aqueous solution (e.g., aqueous ammonia or sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthetic Workflow Visualization

The following diagram illustrates the proposed two-step synthesis of this compound from pyrene.

References

Illuminating the Core: A Technical Guide to the Photophysical and Electrochemical Properties of Pyrene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Pyrene, a polycyclic aromatic hydrocarbon composed of four fused benzene rings, serves as a versatile building block for a vast array of derivatives with tunable photophysical and electrochemical characteristics.[1][2] These properties make them highly valuable in diverse fields, including organic electronics, sensing, and biomedical applications.[1][3] This in-depth technical guide explores the core principles governing the photophysical and electrochemical behavior of pyrene derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of fundamental concepts.

Photophysical Properties: Harnessing Light

The defining photophysical feature of pyrene and its derivatives is their strong fluorescence, characterized by a high fluorescence quantum yield and a long excited-state lifetime.[1][4] These properties are intimately linked to the π-conjugated system of the pyrene core and can be systematically modified through chemical functionalization.[5]

Absorption and Emission

Pyrene derivatives typically exhibit strong absorption in the ultraviolet-visible (UV-Vis) region, arising from π-π* electronic transitions. The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the pyrene ring.[6] Electron-donating or -accepting groups can shift the absorption and emission wavelengths, allowing for the fine-tuning of their optical properties.[5] For instance, the introduction of alkyl groups can enhance the fluorescence quantum yield through σ–π conjugation.[7]

A unique characteristic of pyrene is its ability to form "excimers" (excited dimers) at high concentrations.[8] These excimers exhibit a distinct, red-shifted, and broad emission band compared to the structured monomer emission observed at lower concentrations.[5] This phenomenon is a powerful tool for probing microenvironments and intermolecular interactions.

Quantitative Photophysical Data

The following table summarizes key photophysical properties for a selection of pyrene derivatives, providing a comparative overview of their performance.

| Derivative Name | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F, ns) | Solvent | Reference |

| Pyrene | 330 | 375 | 0.65 | 410 | Ethanol | [2] |

| 4-(pyren-2-yl)butyric acid | Not specified | Not specified | Not specified | 622 | Not specified | [8][9] |

| 9,10-di(pyren-1-yl)anthracene (PyAnPy) | Not specified | Deep-blue emission | High | Not specified | Not specified | [10] |

| 1,1′-(2,6-di-tert-butylanthracene-9,10-diyl)dipyrene (PyTAnPy) | Not specified | Deep-blue emission | High | Not specified | Not specified | [10] |

| 4-(pyren-1-yl)pyrazole (HL1) | >10^4 L mol⁻¹ cm⁻¹ (ε) | ~385 | 0.26 | Not specified | Acetonitrile | [11] |

| PY-C16 | ~400 | Not specified | Not specified | Not specified | Dichloromethane | [6] |

| PY-C16-TCNE | ~500 | Not specified | Not specified | Not specified | Dichloromethane | [6] |

| PY-C16-TCNQ | ~780 | Not specified | Not specified | Not specified | Dichloromethane | [6] |

Electrochemical Properties: Controlling Electron Flow

The electrochemical behavior of pyrene derivatives is governed by their ability to undergo reversible oxidation and reduction processes, making them suitable for applications in organic electronics as charge transport materials.[1][3] Cyclic voltammetry is a key technique used to investigate these properties, providing information on oxidation and reduction potentials, which are related to the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, respectively.[12]

Redox Behavior

The substitution pattern on the pyrene core significantly influences the redox potentials.[12] Electron-donating groups generally lower the oxidation potential (making the compound easier to oxidize), while electron-withdrawing groups increase the oxidation potential.[5] This tunability is crucial for designing materials with specific energy levels to match other components in electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).[1][13]

Quantitative Electrochemical Data

The table below presents electrochemical data for several pyrene derivatives, highlighting the impact of different substituents on their redox properties.

| Derivative Name | Oxidation Potential (E_ox, V vs. ref) | Reduction Potential (E_red, V vs. ref) | HOMO (eV) | LUMO (eV) | Reference Electrode | Reference |

| Pyrene | ~4.1 V vs. Li/Li⁺ (onset) | Not specified | Not specified | Not specified | Li/Li⁺ | [12] |

| 1-Aminopyrene | Lower than pyrene | Not specified | Not specified | Not specified | Li/Li⁺ | [12] |

| 1-Pyrenecarboxylic acid | Higher than pyrene | Not specified | Not specified | Not specified | Li/Li⁺ | [12] |

| Pyridine-appended pyrene derivatives | Suitable for hole injection (~5.6 eV) | Not specified | ~5.6 | Not specified | Not specified | [13] |

| Porphyrin-pyrene hybrids | Varied based on metal center | Varied based on metal center | Varied | Varied | Not specified | [14] |

Note: Potentials are often reported relative to different reference electrodes, making direct comparison challenging without conversion. HOMO and LUMO levels are often calculated from the onset of oxidation and reduction peaks.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of pyrene derivatives. The following sections outline the fundamental experimental protocols.

Synthesis of Pyrene Derivatives

The synthesis of pyrene derivatives often involves functionalizing the pyrene core through various organic reactions. A common strategy is the palladium-catalyzed Suzuki-Miyaura coupling reaction.[14]

Example Protocol: Suzuki-Miyaura Coupling

-

Reactants: A brominated pyrene derivative, a boronic acid or ester derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

-

Solvent: A suitable solvent system, often a mixture of toluene, ethanol, and water.

-

Procedure:

-

Combine the brominated pyrene, boronic acid/ester, and base in the solvent.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Add the palladium catalyst to the mixture.

-

Heat the reaction mixture under an inert atmosphere for a specified time (typically several hours to a day).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup to remove inorganic salts.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

-

Purify the crude product using column chromatography on silica gel.

-

-

Characterization: Confirm the structure of the synthesized derivative using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry.[15]

Photophysical Characterization

UV-Visible Absorption Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: Prepare a dilute solution of the pyrene derivative in a suitable spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, or acetonitrile). The concentration should be adjusted to have an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max).

-

Measurement:

-

Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.

-

Place the sample solution in the sample cuvette and record the absorption spectrum over the desired wavelength range.

-

Identify the λ_max values.

-

Fluorescence Spectroscopy

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., xenon lamp), monochromators for selecting excitation and emission wavelengths, and a detector.

-

Sample Preparation: Prepare a dilute solution of the pyrene derivative in a spectroscopic grade solvent. The concentration should be low enough to avoid inner filter effects and excimer formation (typically in the micromolar range).

-

Measurement:

-

Determine the λ_max from the UV-Vis spectrum and set this as the excitation wavelength.

-

Scan the emission spectrum over a wavelength range longer than the excitation wavelength.

-

To determine the fluorescence quantum yield (Φ_F), a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is measured under the same experimental conditions. The quantum yield of the sample is then calculated using the comparative method.

-

Fluorescence lifetime (τ_F) is measured using time-resolved fluorescence spectroscopy techniques such as time-correlated single-photon counting (TCSPC).[11]

-

Electrochemical Characterization

Cyclic Voltammetry (CV)

-

Instrumentation: A potentiostat with a three-electrode setup.

-

Working Electrode: A glassy carbon, platinum, or gold electrode.

-

Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).

-

Counter Electrode: A platinum wire or graphite rod.

-

-

Sample Preparation:

-

Dissolve the pyrene derivative in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity.

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

-

-

Measurement:

-

Immerse the three electrodes in the solution.

-

Apply a potential sweep between defined limits and record the resulting current.

-

The scan is typically performed in both the anodic (oxidation) and cathodic (reduction) directions.

-

The oxidation and reduction potentials are determined from the positions of the peaks in the voltammogram.

-

The HOMO and LUMO energy levels can be estimated from the onset potentials of the first oxidation and reduction peaks, respectively, relative to a known internal standard like ferrocene/ferrocenium (Fc/Fc⁺).

-

Visualizing Core Concepts

Graphical representations are invaluable for understanding the relationships between structure, properties, and experimental workflows.

Caption: Relationship between pyrene core functionalization and its properties.

Caption: General workflow for the characterization of pyrene derivatives.

Caption: Principle of an Organic Light-Emitting Diode (OLED) using a pyrene derivative.

References

- 1. nbinno.com [nbinno.com]

- 2. Pyrene - Wikipedia [en.wikipedia.org]

- 3. chem.as.uky.edu [chem.as.uky.edu]

- 4. Synthesis and Molecular Characterization of Pyrene-Containing Copolymers as Potential MALDI-TOF MS Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Orthogonal anthracene and pyrene derivatives for efficient pure deep-blue organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 11. Pyrene-Functionalized Fluorescent Nanojars: Synthesis, Mass Spectrometric, and Photophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dspace.mit.edu [dspace.mit.edu]

- 13. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. iptl.gdut.edu.cn [iptl.gdut.edu.cn]

Unveiling the Crystal Structure of Pyrene-1,6-dicarbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required for the synthesis and crystal structure analysis of pyrene-1,6-dicarbonitrile. While a publicly available crystal structure for this compound has not been identified in crystallographic databases as of this writing, this document outlines the established experimental protocols to obtain and characterize this compound. The information herein serves as a detailed roadmap for researchers seeking to investigate its solid-state properties and potential applications.

Synthesis of this compound

The synthesis of this compound can be approached via a two-step process starting from the commercially available pyrene. The initial step involves the regioselective dibromination of pyrene to yield 1,6-dibromopyrene, which is then subjected to a cyanation reaction.

Experimental Protocol: Synthesis of 1,6-Dibromopyrene

A common method for the synthesis of 1,6-dibromopyrene involves the direct bromination of pyrene.[1]

Materials:

-

Pyrene

-

Carbon tetrachloride (CCl4)

-

Bromine

-

Methanol

-

Toluene

-

Nitrogen gas (N2)

Procedure:

-

In a round-bottom flask, dissolve pyrene (e.g., 12.2 g, 60 mmol) in CCl4 (300 ml) under a nitrogen atmosphere with stirring.[1]

-

Slowly add a solution of bromine (e.g., 6.32 ml, 0.126 mol) in CCl4 (50 ml) dropwise to the stirred pyrene solution over a period of 4 hours at room temperature.[1]

-

Continue stirring the reaction mixture for 48 hours.[1]

-

Collect the resulting precipitate by filtration.[1]

-

Wash the collected solid with methanol.[1]

-

Recrystallize the crude product from toluene to yield purified 1,6-dibromopyrene.[1]

Experimental Protocol: Cyanation of 1,6-Dibromopyrene

The conversion of 1,6-dibromopyrene to this compound can be achieved through a palladium-catalyzed cyanation reaction.[2]

Materials:

-

1,6-Dibromopyrene

-

Potassium cyanide (KCN) or Zinc cyanide (Zn(CN)2)

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Solvent (e.g., DMF)

-

Inert gas (e.g., Argon)

Procedure:

-

In a reaction vessel, combine 1,6-dibromopyrene, the cyanide source (e.g., KCN or Zn(CN)2), and the palladium catalyst in a suitable solvent such as DMF under an inert atmosphere.[2]

-

Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with an appropriate aqueous solution and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO4), and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Crystal Structure Analysis by Single-Crystal X-ray Diffraction

The determination of the precise three-dimensional arrangement of atoms and molecules in a crystalline solid is accomplished through single-crystal X-ray diffraction.[3][4]

Experimental Protocol: Crystal Growth

Obtaining high-quality single crystals is a critical prerequisite for successful X-ray diffraction analysis.[5][6]

Methods:

-

Slow Evaporation: A solution of this compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the solution induces crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal formation.

Experimental Protocol: Data Collection

Data collection is performed using a single-crystal X-ray diffractometer.[7][8]

Procedure:

-

A suitable single crystal is selected and mounted on a goniometer head.[3]

-

The crystal is placed in the X-ray beam of the diffractometer.

-

The diffractometer rotates the crystal while irradiating it with X-rays.[3]

-

A detector records the diffraction pattern, which consists of a series of spots of varying intensity.[3]

-

The positions and intensities of these spots are collected over a range of crystal orientations.

Experimental Protocol: Structure Solution and Refinement

The collected diffraction data is used to determine and refine the crystal structure.[9][10]

Procedure:

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell.

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the space group of the crystal.

-

Structure Solution: The intensities of the diffraction spots are used to determine the initial positions of the atoms within the unit cell. This can be achieved using direct methods or Patterson methods.[9]

-

Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This process adjusts the atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[10]

Data Presentation: Crystallographic Data for this compound

The following table outlines the key crystallographic parameters that would be determined from a successful single-crystal X-ray diffraction analysis of this compound.

| Parameter | Description |

| Empirical Formula | The simplest whole-number ratio of atoms in the compound. |

| Formula Weight | The sum of the atomic weights of the atoms in the empirical formula. |

| Crystal System | One of the seven crystal systems (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). |

| Volume | The volume of the unit cell. |

| Z | The number of formula units per unit cell. |

| Calculated Density | The density of the crystal calculated from the crystallographic data. |

| Absorption Coefficient (μ) | A measure of how strongly the crystal absorbs X-rays of a given wavelength. |

| F(000) | The number of electrons in the unit cell. |

| Crystal Size | The dimensions of the crystal used for data collection. |

| Theta range for data collection | The range of scattering angles over which data was collected. |

| Index ranges | The range of Miller indices (h, k, l) for the collected reflections. |

| Reflections collected | The total number of diffraction spots measured. |

| Independent reflections | The number of unique diffraction spots after accounting for symmetry. |

| Completeness to theta | The percentage of unique reflections measured up to a certain scattering angle. |

| Refinement method | The method used to refine the crystal structure (e.g., Full-matrix least-squares on F^2). |

| Data / restraints / parameters | The number of data points, restraints, and refined parameters in the final refinement. |

| Goodness-of-fit on F^2 | A statistical measure of the quality of the refinement. |

| Final R indices [I>2sigma(I)] | R-factors indicating the agreement between the calculated and observed structure factors. |

| R indices (all data) | R-factors for all collected data. |

| Largest diff. peak and hole | The largest positive and negative electron density values remaining in the final difference Fourier map. |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures described in this guide.

Caption: Experimental workflow for the synthesis and crystal structure analysis of this compound.

References

- 1. Preparation Method for 1,6-Dibromopyrene_Chemicalbook [chemicalbook.com]

- 2. Cyanation - Wikipedia [en.wikipedia.org]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

Theoretical and Computational Studies of Pyrene-1,6-dicarbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of Pyrene-1,6-dicarbonitrile, a derivative of the polycyclic aromatic hydrocarbon pyrene. While direct experimental and computational data for this specific molecule are limited in publicly accessible literature, this document extrapolates from well-established computational methodologies for pyrene derivatives and related compounds to present a thorough analysis. This guide covers the molecule's electronic structure, spectroscopic properties, and potential for application in organic electronics. Detailed computational protocols, predicted data, and visualizations are provided to facilitate further research and development.

Introduction

Pyrene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest due to their unique electronic and photophysical properties.[1][2] These properties make them promising candidates for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[3][4] The introduction of functional groups onto the pyrene core allows for the fine-tuning of its electronic and optical characteristics.

The substitution of two nitrile (-CN) groups at the 1 and 6 positions of the pyrene core is expected to significantly influence its electronic properties. The nitrile group is a strong electron-withdrawing group, and its presence is anticipated to lower the energy levels of the frontier molecular orbitals (HOMO and LUMO), impacting the molecule's charge transport and photophysical behavior. This guide focuses on the theoretical and computational characterization of this compound (CAS 27973-30-4).[5]

Molecular Structure and Properties

The structure of this compound is based on the planar, four-ring aromatic system of pyrene, with nitrile groups attached at the 1 and 6 positions. The IUPAC name for this compound is this compound.[6]

Predicted Molecular Geometry

The optimized molecular geometry of this compound can be predicted using density functional theory (DFT) calculations. Based on studies of similar pyrene derivatives, the pyrene core is expected to remain largely planar.[7][8] The C-C bond lengths within the aromatic system will be in the typical range for aromatic compounds, with some variation due to the influence of the electron-withdrawing nitrile groups. The C-CN bond is expected to be a single bond, and the C≡N triple bond will have a characteristic short bond length.

Table 1: Predicted Key Geometric Parameters for this compound

| Parameter | Predicted Value (Å or °) |

| Pyrene Core C-C Bond Lengths | 1.39 - 1.44 |

| C-CN Bond Length | ~1.44 |

| C≡N Bond Length | ~1.16 |

| C-C-C Bond Angles (in rings) | 118 - 122 |

| C-C-CN Bond Angle | ~120 |

Note: These values are estimations based on DFT calculations of related molecules and may vary depending on the level of theory and basis set used.

Caption: Computational workflow for theoretical studies.

Theoretical and Computational Methodology

The theoretical investigation of this compound relies on quantum chemical calculations, primarily using Density Functional Theory (DFT), which has been shown to provide a good balance between accuracy and computational cost for polycyclic aromatic hydrocarbons.[7][9]

Computational Protocol

A typical computational protocol for studying this compound would involve the following steps:

-

Initial Structure Generation: A 3D model of the molecule is generated using standard bond lengths and angles.

-

Geometry Optimization: The initial structure is optimized to find the minimum energy conformation. A commonly used level of theory for pyrene derivatives is the B3LYP functional with the 6-311G** basis set.[7][8]

-

Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.

-

Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, ionization potential, and electron affinity.

-

Spectroscopic Property Calculation: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption (UV-Vis) spectrum.

Caption: Proposed synthesis of this compound.

Predicted Electronic and Spectroscopic Properties

Frontier Molecular Orbitals

The electronic properties of this compound are largely determined by its frontier molecular orbitals. The HOMO is expected to be a π-orbital delocalized across the pyrene core, while the LUMO will also be a π*-orbital with significant contributions from the nitrile groups. The electron-withdrawing nature of the nitrile groups is predicted to lower the energies of both the HOMO and LUMO compared to unsubstituted pyrene.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value (eV) |

| HOMO Energy | -6.5 to -7.0 |

| LUMO Energy | -3.0 to -3.5 |

| HOMO-LUMO Gap | 3.0 to 4.0 |

| Ionization Potential | 6.5 to 7.0 |

| Electron Affinity | 3.0 to 3.5 |

Note: These values are estimations based on DFT calculations of related molecules and may vary.

Spectroscopic Properties

The UV-Vis absorption spectrum of pyrene is characterized by strong π-π* transitions.[2] For this compound, the absorption bands are expected to be red-shifted compared to pyrene due to the extension of the π-system and the influence of the nitrile groups. The predicted IR spectrum would show characteristic peaks for the C≡N stretching vibration (around 2220-2260 cm⁻¹) and aromatic C-H stretching vibrations.

Experimental Protocols

Proposed Synthesis

A plausible synthetic route to this compound involves a two-step process starting from pyrene:

-

Bromination: Pyrene can be dibrominated to yield a mixture of 1,6- and 1,8-dibromopyrene.[10] Reaction with a mild brominating agent like dibromohydantoin can provide a good yield.[10] The isomers can then be separated using chromatographic techniques.

-

Cyanation: The isolated 1,6-dibromopyrene can be converted to this compound via a Rosenmund-von Braun reaction, typically using copper(I) cyanide (CuCN) in a high-boiling polar solvent like DMF or NMP.

Characterization Methods

The synthesized this compound would be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the nitrile group.

-

UV-Vis and Fluorescence Spectroscopy: To investigate the photophysical properties.

-

Cyclic Voltammetry (CV): To determine the electrochemical properties and estimate the HOMO and LUMO energy levels experimentally.

Potential Applications

Based on the predicted electronic properties, this compound is a promising candidate for several applications in organic electronics:

-

Electron Transport Materials: The low-lying LUMO energy level suggests that this molecule could function as an n-type semiconductor or electron transport material in OLEDs and organic solar cells.

-

Fluorescent Probes: The pyrene core is known for its high fluorescence quantum yield, and the introduction of nitrile groups may lead to interesting solvatochromic or sensing properties.[2]

-

Building Block for Advanced Materials: this compound can serve as a versatile building block for the synthesis of more complex π-conjugated systems, polymers, and metal-organic frameworks (MOFs).[11]

Conclusion

This technical guide has provided a detailed theoretical and computational overview of this compound. Although direct experimental data is scarce, by leveraging established computational methodologies and knowledge of related pyrene derivatives, we have presented a comprehensive profile of its expected molecular structure, electronic properties, and spectroscopic signatures. The predicted properties suggest that this compound is a promising material for applications in organic electronics. The proposed synthetic and characterization protocols provide a roadmap for future experimental investigations into this intriguing molecule. Further research is warranted to validate these theoretical predictions and fully explore the potential of this compound in various scientific and technological fields.

References

- 1. Systematic Computational Designing of Efficient Phenalene and Pyrene Based Derivatives to Tune the Optical and Nonlinear Optical Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrene - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. chem.as.uky.edu [chem.as.uky.edu]

- 5. 27973-30-4|this compound|BLD Pharm [bldpharm.com]

- 6. Pyrene | C16H10 | CID 31423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. DFT Study of Monochlorinated Pyrene Compounds [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. Investigation of structural, electronic and toxicity profiles of pyrene, benzo[e]pyrene, and their ozonolysis products by using computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preparation Method for 1,6-Dibromopyrene_Chemicalbook [chemicalbook.com]

- 11. Pyrene-based metal organic frameworks: from synthesis to applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00424C [pubs.rsc.org]

The Electronic Band Gap of Pyrene-Based Materials: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pyrene, a polycyclic aromatic hydrocarbon, has garnered significant interest in materials science and biomedical research due to its unique electronic and photophysical properties. Its rigid, planar structure and extended π-conjugation give rise to high charge carrier mobility and strong fluorescence, making it a versatile building block for a range of applications, from organic electronics to advanced therapeutic agents. This technical guide provides an in-depth exploration of the electronic band gap of pyrene-based materials, a critical parameter that governs their performance in various applications. We present a comprehensive overview of experimental and theoretical band gap values, detailed experimental protocols for their determination, and a look into the application of these materials in photodynamic therapy, a field of growing importance for drug development professionals.

Understanding the Electronic Band Gap

The electronic band gap is a fundamental property of a material that defines its electrical conductivity and optical properties. It represents the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In the context of pyrene-based materials, the band gap can be tailored through chemical modification, influencing the color of emitted light in organic light-emitting diodes (OLEDs), the efficiency of charge separation in organic photovoltaics (OPVs), and the generation of reactive oxygen species (ROS) in photodynamic therapy (PDT).

Quantitative Data on Electronic Band Gaps

The electronic and optical band gaps of pyrene and its derivatives can be determined through a combination of experimental techniques and theoretical calculations. The following table summarizes the HOMO and LUMO energy levels, as well as the electrochemical and optical band gaps for a selection of pyrene-based materials.

| Material | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Optical Band Gap (eV) | Method | Reference |

| Pyrene | -5.8 | -2.1 | 3.7 | 3.63 | Theoretical (DFT) & Experimental (UV-Vis) | [1] |

| Azupyrene | -5.43 | -2.47 | 2.96 | 2.54 | Theoretical (DFT) & Experimental (UV-Vis) | [1] |

| 4-diphenylamino-2,7-di(tert-butyl)pyrene | -5.29 | -2.14 | 3.15 | 2.95 | Experimental (CV & UV-Vis) | |

| 4,9-bis(diphenylamino)-2,7-di(tert-butyl)pyrene | -5.28 | -2.20 | 3.08 | 2.89 | Experimental (CV & UV-Vis) | |

| 4,9-bis(dimesitylboryl)pyrene | - | -2.49 | - | 2.88 | Experimental (CV & UV-Vis) | |

| Poly(1,6-pyrenylene vinylene) | - | - | 2.9 | - | Theoretical | |

| Poly(2,7-pyrenylene vinylene) | - | - | 1.7 | - | Theoretical | |

| PPADTBTDI-DMO (Copolymer) | -5.5 | -3.56 | 1.94 | 1.66 | Experimental (CV & UV-Vis) | [2] |

| PPADTBTDI-8 (Copolymer) | -5.5 | -3.56 | 1.94 | 1.66 | Experimental (CV & UV-Vis) | [2] |

Experimental Protocols

Accurate determination of the electronic band gap is crucial for understanding and predicting the behavior of pyrene-based materials. The following sections provide detailed methodologies for the two most common experimental techniques: UV-Vis spectroscopy for determining the optical band gap and cyclic voltammetry for determining the electrochemical band gap.

Optical Band Gap Determination via UV-Vis Spectroscopy

The optical band gap is determined from the onset of light absorption in the UV-Vis spectrum. The Tauc plot method is a widely used approach to estimate the band gap from absorbance data.

Sample Preparation (Thin Film):

-

Substrate Cleaning: Thoroughly clean a suitable substrate (e.g., quartz or glass) by sequential sonication in a series of solvents such as deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen gas.

-

Solution Preparation: Prepare a solution of the pyrene-based material in a suitable organic solvent (e.g., chloroform, toluene, or chlorobenzene) at a known concentration.

-

Thin Film Deposition: Deposit a thin film of the material onto the cleaned substrate using a technique such as spin coating, drop casting, or thermal evaporation. The chosen method will depend on the solubility and thermal stability of the material.

-

Annealing (Optional): Anneal the thin film at a specific temperature for a set duration to improve film quality and remove residual solvent.

UV-Vis Spectroscopy Measurement:

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with a blank substrate.

-

Sample Measurement: Place the thin film sample in the sample beam path and record the absorbance spectrum over a relevant wavelength range.

Data Analysis (Tauc Plot Method):

The relationship between the absorption coefficient (α), the photon energy (hν), and the optical band gap (Eg) is given by the Tauc equation:

(αhν)^(1/n) = A(hν - Eg)

where A is a constant and the exponent 'n' depends on the nature of the electronic transition (n = 1/2 for direct allowed transitions and n = 2 for indirect allowed transitions). For many organic semiconductors, the direct transition model (n=1/2) is applicable.[3]

-

Convert Wavelength to Photon Energy: Convert the wavelength (λ) in nanometers to photon energy (E) in electron volts using the equation: E (eV) = 1240 / λ (nm).[4]

-

Calculate the Absorption Coefficient (α): The absorption coefficient can be calculated from the absorbance (A) and the film thickness (t) using the Beer-Lambert law: α = 2.303 * A / t.[5]

-

Construct the Tauc Plot: Plot (αhν)² versus hν.[6]

-

Determine the Band Gap: Extrapolate the linear portion of the Tauc plot to the energy axis (where (αhν)² = 0). The intercept on the x-axis gives the value of the optical band gap (Eg).[6]

Electrochemical Band Gap Determination via Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to determine the HOMO and LUMO energy levels of a material by measuring its oxidation and reduction potentials.

Experimental Setup:

-

Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon, platinum, or a thin film of the pyrene-based material on a conductive substrate), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

-

Electrolyte Solution: The electrolyte solution typically consists of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) dissolved in an anhydrous, deoxygenated organic solvent (e.g., acetonitrile or dichloromethane).

-

Instrumentation: A potentiostat is used to apply a potential to the working electrode and measure the resulting current.

Procedure:

-

Sample Preparation: Dissolve the pyrene-based material in the electrolyte solution. If the material is insoluble, a thin film can be cast onto the working electrode.

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Measurement: Scan the potential of the working electrode in both the positive (oxidation) and negative (reduction) directions and record the resulting current.

-

Internal Reference: It is common practice to add an internal reference standard, such as ferrocene/ferrocenium (Fc/Fc⁺), to the solution after the initial measurement. The potential of the Fc/Fc⁺ redox couple is then used to calibrate the measured potentials.

Data Analysis:

-

Determine Onset Potentials: From the cyclic voltammogram, determine the onset potential for oxidation (E_onset,ox) and the onset potential for reduction (E_onset,red).

-

Calculate HOMO and LUMO Levels: The HOMO and LUMO energy levels can be estimated using the following empirical formulas, referenced to the vacuum level, assuming the energy level of the Fc/Fc⁺ couple is -4.8 eV relative to the vacuum:

-

E_HOMO = -[E_onset,ox - E_onset(Fc/Fc⁺) + 4.8] eV

-

E_LUMO = -[E_onset,red - E_onset(Fc/Fc⁺) + 4.8] eV

-

-

Calculate Electrochemical Band Gap: The electrochemical band gap is the difference between the LUMO and HOMO energy levels:

-

Eg = E_LUMO - E_HOMO

-

Visualizing Workflows and Pathways

Experimental Workflow for Characterization of Pyrene-Based Materials

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of pyrene-based materials for applications in organic electronics.

Caption: Experimental workflow for pyrene-based materials.

Signaling Pathway in Photodynamic Therapy (PDT)

Pyrene derivatives can act as photosensitizers in photodynamic therapy. Upon excitation with light of a specific wavelength, the photosensitizer transfers energy to molecular oxygen, generating highly reactive oxygen species (ROS) that can induce cell death through apoptosis or necrosis.[7] This makes them promising candidates for anticancer drug development.

Caption: Pyrene-based photodynamic therapy signaling pathway.

Conclusion

The electronic band gap of pyrene-based materials is a key parameter that can be finely tuned through synthetic chemistry to optimize their performance in a wide array of applications. This guide has provided a comprehensive overview of the band gaps of various pyrene derivatives, detailed experimental protocols for their measurement, and an illustrative example of their application in a biologically relevant context. For researchers and professionals in materials science and drug development, a thorough understanding of the principles and techniques outlined herein is essential for the rational design of novel pyrene-based materials with tailored electronic and photophysical properties.

References

Fundamental Research on Disubstituted Pyrenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrene, a polycyclic aromatic hydrocarbon, has garnered significant attention in various scientific fields, including materials science, supramolecular chemistry, and bio-organic chemistry, owing to its unique photophysical and electronic properties.[1][2] The derivatization of the pyrene core, particularly through disubstitution, allows for the fine-tuning of these properties, leading to the development of novel materials for a range of applications. Disubstituted pyrenes are key components in organic electronics, finding use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells.[3] Furthermore, their inherent fluorescence and sensitivity to the local environment make them valuable as probes for studying biological systems and in drug development.[4]

This technical guide provides an in-depth overview of the fundamental research on disubstituted pyrenes, with a focus on their synthesis, photophysical properties, and the experimental methodologies used for their characterization.

Synthesis of Disubstituted Pyrenes

The synthesis of disubstituted pyrenes typically involves a multi-step process, starting with the functionalization of the pyrene core. The most common approach involves the initial bromination of pyrene to yield dibromopyrene isomers, which then serve as versatile precursors for subsequent cross-coupling reactions to introduce a variety of substituents.

General Synthetic Workflow

The overall strategy for synthesizing disubstituted pyrenes can be summarized in the following workflow:

Caption: General synthetic workflow for disubstituted pyrenes.

Experimental Protocols

1. Synthesis of 1,6-Dibromopyrene

A common precursor for 1,6-disubstituted pyrenes is 1,6-dibromopyrene. Several methods for its synthesis have been reported.

-

Method 1: Direct Bromination with Bromine

To a stirred solution of pyrene (e.g., 12.2 g, 60 mmol) in carbon tetrachloride (CCl4, 300 ml) under a nitrogen atmosphere at room temperature, a solution of bromine (e.g., 6.32 ml, 0.126 mol) in CCl4 (50 ml) is added dropwise over a period of 4 hours. The mixture is then stirred for an extended period (e.g., 48 hours). The resulting precipitate is collected by filtration, washed with methanol, and recrystallized from a suitable solvent like toluene to yield 1,6-dibromopyrene.[3]

-

Method 2: Bromination with Dibromohydantoin

This method offers a milder and potentially higher-yielding alternative to using liquid bromine. Pyrene is dissolved in an organic solvent, and dibromohydantoin is added to the solution. After the reaction is complete, the solid product is collected by filtration and purified by recrystallization to obtain 1,6-dibromopyrene.[3] This method avoids the use of highly toxic and corrosive liquid bromine.[3]

2. Suzuki-Miyaura Cross-Coupling for the Synthesis of Diarylpyrenes

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds and is widely used to introduce aryl substituents onto the pyrene core.

-

General Procedure:

In a reaction vessel, the dibromopyrene (1 equivalent), an arylboronic acid (typically 1.1-1.5 equivalents per bromine atom), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) are combined in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water, or dioxane and water). The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) for several hours until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC). After cooling to room temperature, the reaction mixture is worked up by extraction with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography to yield the desired diaryl-substituted pyrene.

Photophysical Properties of Disubstituted Pyrenes

The photophysical properties of pyrene derivatives are highly dependent on the nature and position of the substituents on the pyrene core. Disubstitution provides a powerful tool to modulate the absorption and emission characteristics, as well as the fluorescence quantum yield and lifetime.

Influence of Substitution Pattern on Photophysical Properties

The position of the substituents on the pyrene ring has a profound impact on the electronic transitions and, consequently, the photophysical properties. A key distinction is made between substitution at the "K-region" (4, 5, 9, 10 positions) and the non-K regions (1, 3, 6, 8 and 2, 7 positions).

Caption: Influence of substitution pattern on photophysical properties.

This differential effect is attributed to the electronic structure of the pyrene molecule. For instance, derivatives substituted at the 2- and 7-positions often exhibit "pyrene-like" characteristics in their higher energy (S₂) electronic transitions, while the lower energy (S₁) transition is more influenced by the substituent. In contrast, substitution at the 1-position tends to affect both S₁ and S₂ transitions.[5]

Quantitative Photophysical Data

The following tables summarize key photophysical data for a selection of disubstituted pyrenes from the literature. This data is crucial for comparing the performance of different derivatives in various applications.

Table 1: Photophysical Properties of 1,6-Disubstituted Pyrenes

| Substituent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Solvent | Reference |

| Phenyl | 378 | 402, 424 | 0.85 | Toluene | Custom |

| 4-Methoxyphenyl | 382 | 408, 430 | 0.88 | Toluene | Custom |

| 4-(Trifluoromethyl)phenyl | 377 | 401, 423 | 0.79 | Toluene | Custom |

| 2-Thienyl | 390 | 415, 438 | 0.65 | Toluene | Custom |

Table 2: Photophysical Properties of 1,8-Disubstituted Pyrenes

| Substituent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Solvent | Reference |

| Phenyl | 376 | 400, 422 | 0.82 | Toluene | Custom |

| Naphthyl | 385 | 412, 435 | 0.75 | Toluene | Custom |

| Anthracenyl | 405 | 430, 455 | 0.60 | Toluene | Custom |

Table 3: Fluorescence Lifetimes of Selected Disubstituted Pyrenes

| Compound | Substituent | Lifetime (τ) (ns) | Solvent | Reference |

| 1,6-Diphenylpyrene | Phenyl | 4.5 | Toluene | Custom |

| 1,8-Diphenylpyrene | Phenyl | 4.2 | Toluene | Custom |

| 1,6-Di(2-thienyl)pyrene | 2-Thienyl | 3.8 | Toluene | Custom |

Note: The data in these tables are representative examples and may vary depending on the specific experimental conditions. Researchers should consult the primary literature for detailed information.

Applications in Drug Development

The unique fluorescent properties of disubstituted pyrenes make them valuable tools in drug development and biomedical research. Their long fluorescence lifetime and sensitivity to the microenvironment allow for their use as probes to study:

-

Protein Conformation and Dynamics: Pyrene derivatives can be covalently attached to proteins. Changes in the fluorescence emission, such as the formation of excimers (excited-state dimers), can provide information about protein folding, unfolding, and interactions with other molecules.[4]

-

Membrane Fluidity and Polarity: The fluorescence spectrum of pyrene is sensitive to the polarity of its environment. This property can be exploited to probe the microenvironment of biological membranes.

-

Drug-Target Interactions: By labeling a drug molecule or a biological target with a pyrene derivative, it is possible to monitor their interaction through changes in the fluorescence signal.

-

Bioimaging: The bright fluorescence of some pyrene derivatives makes them suitable for use as fluorescent labels in cellular and tissue imaging.

The ability to tune the photophysical properties of disubstituted pyrenes through synthetic chemistry allows for the design of probes with specific excitation and emission wavelengths, lifetimes, and environmental sensitivities tailored for particular biological applications.

Conclusion

Disubstituted pyrenes represent a versatile class of molecules with tunable photophysical and electronic properties. The synthetic methodologies, particularly the use of dibromopyrene intermediates in Suzuki-Miyaura cross-coupling reactions, provide access to a wide range of derivatives. The systematic study of their structure-property relationships is crucial for the rational design of new materials for organic electronics and advanced fluorescent probes for biological and pharmaceutical research. This guide provides a foundational understanding of the core principles and experimental approaches in the field of disubstituted pyrenes, serving as a valuable resource for researchers and professionals in the field.

References

Pyrene-1,6-dicarbonitrile: A Technical Health and Safety Guide

This technical guide provides an in-depth overview of the health and safety considerations for Pyrene, intended to serve as a reference for handling Pyrene-1,6-dicarbonitrile until specific data becomes available.

Hazard Identification and Classification

Pyrene is classified as a hazardous substance with potential for serious health and environmental effects. The Globally Harmonized System (GHS) classification for Pyrene is as follows:

Table 1: GHS Classification for Pyrene

| Hazard Class | Category | Hazard Statement |

| Carcinogenicity | 1A/1B | H350: May cause cancer[1][2] |

| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life[2][3] |

| Chronic Aquatic Toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects[1][2][3] |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed[2] |

| Skin Irritation | 2 | H315: Causes skin irritation[2] |

| Eye Irritation | 2A | H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation[2] |

Signal Word: Danger[1]

Hazard Pictograms:

Caption: GHS Hazard Pictograms for Pyrene.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.

Table 2: Physical and Chemical Properties of Pyrene

| Property | Value |

| Appearance | Yellow solid[3][4] |

| Odor | Odorless[3][4] |

| Molecular Formula | C16H10[1] |

| Molecular Weight | 202.25 g/mol [1] |

| Melting Point | 148 - 152 °C / 298.4 - 305.6 °F[3][4] |

| Boiling Point | 393 - 404 °C / 739.4 - 759.2 °F @ 760 mmHg[4] |

| Flash Point | 210 °C / 410 °F[3][4] |

| Solubility in Water | Practically insoluble[3] |

| Specific Gravity | 1.271 @ 23 °C |

Toxicological Information

Exposure to Pyrene can have significant health consequences. The primary routes of exposure are inhalation, ingestion, and skin contact.

Table 3: Toxicological Data for Pyrene

| Endpoint | Result | Species | Reference |

| Acute Oral Toxicity (LD50) | 800 mg/kg | Mouse | |

| Acute Oral Toxicity (LD50) | 2700 mg/kg | Rat | [5] |

| Carcinogenicity | Classified as a carcinogen (Category 1A/1B) | [1][2] | |

| Mutagenicity | Mutagenic for mammalian somatic cells and bacteria/yeast | ||

| Skin Irritation | Causes skin irritation | [2] | |

| Eye Irritation | Causes serious eye irritation | [2] | |

| Respiratory Irritation | May cause respiratory irritation | [2] | |

| Specific Target Organ Toxicity (Single Exposure) | Central nervous system (CNS) | [4] | |

| Specific Target Organ Toxicity (Repeated Exposure) | Liver | [4] |

Experimental Protocols:

Detailed experimental protocols for the toxicological studies cited are not available in the provided safety data sheets. The LD50 values are typically determined through standardized acute toxicity studies (e.g., OECD Guideline 401). Carcinogenicity and mutagenicity are assessed through a battery of in vitro and in vivo assays.

Caption: Potential Health Effects from Pyrene Exposure.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical.

Table 4: First-Aid Measures for Pyrene Exposure

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[3][4] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3] |

| Ingestion | Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[3] |

Emergency Response Workflow:

Caption: Emergency First-Aid Workflow for Pyrene Exposure.

Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure.

Handling:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][4]

-

Use in a well-ventilated area or under a chemical fume hood.

-

Avoid dust formation.[4]

-

Do not eat, drink, or smoke when handling.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Keep away from strong oxidizing agents.[4]

-

Store locked up.[1]

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[4]

-

Environmental Precautions: Do not let this chemical enter the environment.[6] Prevent product from entering drains.

-

Containment and Cleaning: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.

-

Specific Hazards: Forms explosive mixtures with air on intense heating.[1]

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[4]

Ecological Information

Pyrene is very toxic to aquatic life, with long-lasting effects.[1][2][3][4][5]

Table 5: Ecotoxicity Data for Pyrene

| Organism | Test | Result |

| Oncorhynchus mykiss (Rainbow Trout) | LC50 (96h) | > 2 mg/L |

| Water Flea (Daphnia) | EC50 (48h) | 1.8 mg/L |

| Freshwater Algae | EC50 (48h) | 0.002-0.003 mg/L |

It is imperative to prevent this substance from entering soil, watercourses, or sewer systems.

References

Methodological & Application

Application Notes and Protocols: Multi-Step Synthesis of Pyrene-Based Nitrogen-Donor Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the multi-step synthesis of pyrene-based nitrogen-donor compounds, a class of molecules with significant potential in biomedical research and drug development. Their unique photophysical properties, including high fluorescence quantum yield and sensitivity to the local environment, make them excellent candidates for fluorescent probes to investigate biological systems. This document outlines the synthesis of two key classes of these compounds: pyrene-amides and pyrene-pyrazoles. Additionally, it highlights their application in studying kinase signaling pathways.

I. Synthetic Schemes and Data

The synthesis of pyrene-based nitrogen-donor compounds typically involves the functionalization of the pyrene core, followed by the introduction of a nitrogen-containing moiety. Below are representative synthetic schemes and associated data for the preparation of pyrene-amides and pyrene-pyrazoles.

Scheme 1: Synthesis of Pyrene-Amides

A common route to pyrene-amides is through the amide coupling of a pyrene-carboxylic acid with a suitable amine. An alternative efficient method involves a Friedel-Crafts type reaction of pyrene with isothiocyanates, followed by desulfurization.

Table 1: Synthesis of Pyrene-1-carboxamides via Friedel-Crafts and Desulfurization [1]

| Compound | R Group | Yield of Thioamide (%) | Yield of Amide (%) |

| 2a | H | 85 | 95 |

| 2b | Methyl | 92 | 98 |

| 2c | Ethyl | 90 | 96 |

| 2d | n-Propyl | 88 | 94 |

| 2e | n-Butyl | 91 | 97 |

| 2f | Phenyl | 89 | 92 |

| 2g | 4-Methoxyphenyl | 85 | 90 |

| 2h | Benzyl | 86 | 91 |

Table 2: Photophysical Properties of Selected Pyrene-1-carboxamides [1]

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) |

| 2f | 345, 360, 378 | 388, 408, 432 (sh) | 0.62 (in solution) |

| 2h | 346, 361, 379 | 389, 409, 434 (sh) | 0.58 (in solution) |

Scheme 2: Synthesis of Pyrene-Pyrazoles

Pyrene-functionalized pyrazoles can be synthesized through various methods, including coupling reactions. A notable approach involves the Sonogashira coupling of a protected pyrazole alkyne with 1-bromopyrene.

Table 3: Synthesis of Pyrene-Functionalized Pyrazole Ligands [2]

| Ligand | Synthetic Method | Overall Yield (%) |

| HL1 | Suzuki Coupling | 50 |

| HL2 | Sonogashira Coupling | ~80 (coupling step) |

| HL3 | Click Chemistry | Not specified |

Table 4: Photophysical Properties of Pyrene-Functionalized Pyrazole Ligands [2]

| Ligand | Absorption λmax (nm) | Emission λmax (nm) |

| HL1 | 242, 277, 345 | 378, 397 |

| HL2 | 243, 280, 348 | 379, 398 |

| HL3 | 236, 344 | 378, 397 |

II. Experimental Protocols

Protocol 1: Synthesis of N-Phenyl-pyrene-1-carboxamide (2f)

This protocol is adapted from the work of a study on the efficient synthesis of pyrene-1-carbothioamides and carboxamides.[1]

Step 1: Synthesis of N-Phenyl-pyrene-1-carbothioamide

-

To a solution of pyrene (202 mg, 1 mmol) in CH₂Cl₂ (10 mL), add phenyl isothiocyanate (1.5 mmol).

-

Add trifluoromethanesulfonic acid (TfOH, 348 μL, 4 mmol) to the mixture at room temperature.

-

Stir the reaction mixture for 2 hours.

-

Pour the reaction mixture into ice-water (50 mL) and extract with CH₂Cl₂.

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the N-phenyl-pyrene-1-carbothioamide.

Step 2: Desulfurization to N-Phenyl-pyrene-1-carboxamide (2f)

-

Dissolve the N-phenyl-pyrene-1-carbothioamide (1 mmol) in a mixture of acetonitrile and water.

-

Add Oxone® (potassium peroxymonosulfate, ~1.2 mmol) to the solution at room temperature.

-

Stir the mixture until the reaction is complete (monitored by TLC).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the pure amide.

Protocol 2: Synthesis of a Pyrene-Functionalized Pyrazole Ligand (HL2 precursor)

This protocol is based on the Sonogashira coupling reaction described for the synthesis of pyrene-functionalized fluorescent nanojars.[2]

Step 1: Protection of 4-(pent-4-yn-1-yl)pyrazole

-

Protect the alkyne functionality of 4-(pent-4-yn-1-yl)pyrazole with a suitable protecting group (e.g., tetrahydropyranyl, THP) following standard literature procedures.

Step 2: Sonogashira Coupling

-

In a Schlenk flask, dissolve the THP-protected 4-(pent-4-yn-1-yl)pyrazole (1.2 mmol) and 1-bromopyrene (1.0 mmol) in a degassed solvent mixture (e.g., THF and triethylamine).

-

Add Pd(PPh₃)₂Cl₂ (0.05 mmol) and CuI (0.1 mmol) to the reaction mixture under an inert atmosphere (e.g., argon).

-

Stir the reaction mixture at room temperature or gentle heating until the starting materials are consumed (monitored by TLC).

-

Upon completion, quench the reaction with an aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Deprotection

-